1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
Overview
Description
1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- typically involves the condensation of indole derivatives with aldehydes under specific conditions. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form adduct products, followed by dehydration and cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: A precursor for synthesizing biologically active compounds.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness: 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the 2-position and the carboxaldehyde group at the 1-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-2,3-dihydroindole-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-10-8-4-2-1-3-7(8)5-9(10)12/h1-4,6,9,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROIJIZBCLZVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341845 | |
Record name | 2-hydroxy-2,3-dihydroindole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13303-68-9 | |
Record name | 2-hydroxy-2,3-dihydroindole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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